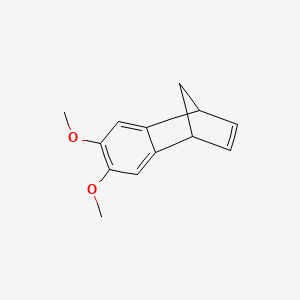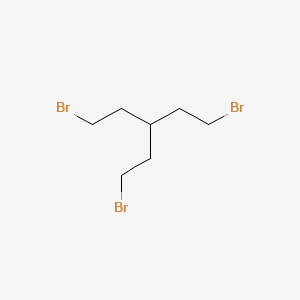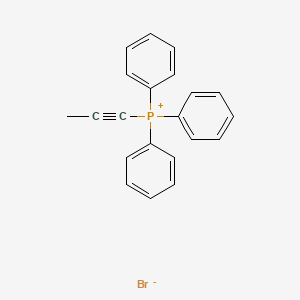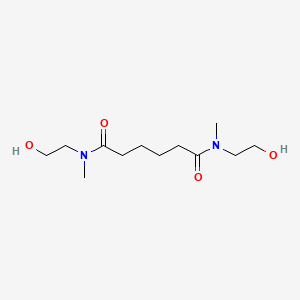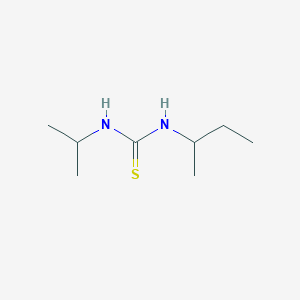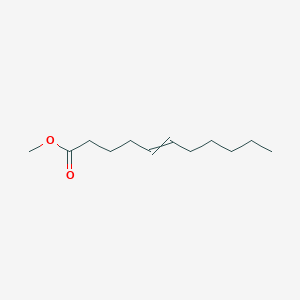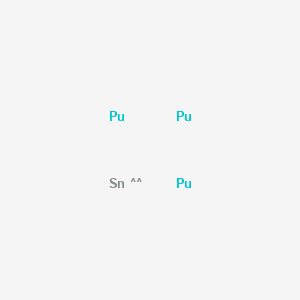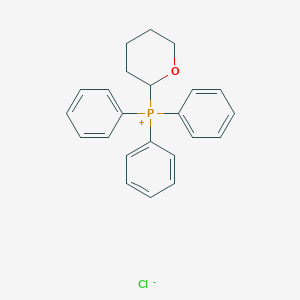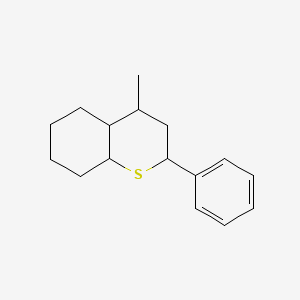
4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran is a heterocyclic compound that belongs to the class of benzothiopyrans These compounds are characterized by a sulfur atom incorporated into a benzene ring fused with a pyran ring The presence of the methyl and phenyl groups adds to the complexity and potential reactivity of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran can be achieved through several synthetic routes. One common method involves the reaction of S-phenyl 3-oxobutanethioates with aluminum chloride. This reaction proceeds under controlled conditions to yield the desired benzothiopyran derivative . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyrans, depending on the specific reaction and conditions employed.
Scientific Research Applications
4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as antimicrobial, antifungal, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfur atom can participate in redox reactions, while the aromatic ring can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-1-benzothiopyran-2-ones: These compounds share a similar core structure but differ in the oxidation state of the sulfur atom.
2-Phenyl-2H-1-benzothiopyran-4(3H)-one: This compound has a similar benzothiopyran core but with different substituents.
Uniqueness
4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran is unique due to the presence of both methyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to other benzothiopyran derivatives.
Properties
CAS No. |
57703-73-8 |
|---|---|
Molecular Formula |
C16H22S |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-methyl-2-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene |
InChI |
InChI=1S/C16H22S/c1-12-11-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-4,7-8,12,14-16H,5-6,9-11H2,1H3 |
InChI Key |
IOLOJRQUBSVLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(SC2C1CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
